molecular formula C11H10F2O2 B1434871 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid CAS No. 1780846-70-9

3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid

Cat. No. B1434871
CAS RN: 1780846-70-9
M. Wt: 212.19 g/mol
InChI Key: NTWMVKXVOBZZRL-UHFFFAOYSA-N
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Description

“3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C11H10F2O2 and a molecular weight of 212.19 . It is used for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid” are not fully detailed in the search results. The compound has a molecular weight of 212.19 , but other properties like boiling point, melting point, and density were not found.

Scientific Research Applications

Synthesis and Chemical Properties

3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid is a compound of interest in the field of fluorine chemistry, primarily due to its unique structural and electronic properties conferred by the difluorocyclobutane moiety. Research on analogous compounds, such as 1-amino-3,3-difluorocyclobutanecarboxylic acid, highlights the synthetic pathways and chemical transformations utilized to incorporate difluoro functionalities into cyclobutane rings. These studies often involve complex multi-step syntheses starting from simple precursors like acetone, demonstrating the compound's relevance in synthetic organic chemistry and fluorine chemistry (Mykhailiuk, Radchenko, & Komarov, 2010).

Applications in Medicinal Chemistry

The difluorocyclobutane core is particularly valued in medicinal chemistry for its potential to modulate biological activity and improve pharmacokinetic properties of drug molecules. Gem-difluorination strategies, for instance, have been applied to methylenecyclopropanes to synthesize gem-difluorocyclobutanes, showcasing the compound's role in the development of biologically active molecules with improved stability and efficacy. Such methodologies underline the importance of difluorocyclobutane derivatives in the design of new therapeutic agents (Lin et al., 2021).

Role in Radiolabeled Compounds

The structurally related fluorinated cyclobutane amino acids have been explored for their utility in positron emission tomography (PET) imaging. For example, the synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid analogues has been investigated for their potential in tumor detection. Such compounds are indicative of the broader applicability of difluorocyclobutane derivatives in the development of diagnostic tools in oncology, contributing to the understanding of tumor biology and aiding in the detection of cancerous tissues (Martarello et al., 2002).

properties

IUPAC Name

3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O2/c12-11(13)6-10(7-11,9(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWMVKXVOBZZRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1780846-70-9
Record name 3,3-difluoro-1-phenylcyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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